molecular formula C15H16FN3O2 B6650210 N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide

N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B6650210
M. Wt: 289.30 g/mol
InChI Key: DOCSOZJIFREMQZ-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to an oxazole ring through a carboxamide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-12-5-1-2-6-14(12)19-8-3-4-11(10-19)17-15(20)13-7-9-21-18-13/h1-2,5-7,9,11H,3-4,8,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCSOZJIFREMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2F)NC(=O)C3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino alcohols or carboxylic acids, under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the piperidine and oxazole rings through a carboxamide linkage, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperidine or oxazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.

    Pharmacology: Research focuses on understanding the compound’s pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in biological systems.

    Biology: The compound is used as a tool to study various biological processes, such as signal transduction, enzyme activity, and receptor binding.

    Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. For example, the compound may inhibit or activate specific signaling pathways, leading to changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

N-[1-(2-fluorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:

    N-[1-(2-chlorophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-[1-(2-bromophenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide: This compound has a bromophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions with biological targets.

    N-[1-(2-methylphenyl)piperidin-3-yl]-1,2-oxazole-3-carboxamide: This compound has a methylphenyl group instead of a fluorophenyl group, which may influence its pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with particular molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

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